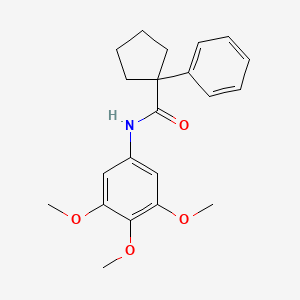

1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide

描述

属性

IUPAC Name |

1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-24-17-13-16(14-18(25-2)19(17)26-3)22-20(23)21(11-7-8-12-21)15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAHIZMMRHVRFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-dihalopentanes, under basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a cyclopentane derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Carboxamide Formation: The carboxamide group is formed by reacting the cyclopentane derivative with an appropriate amine, such as 3,4,5-trimethoxyaniline, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and sustainability.

化学反应分析

Types of Reactions

1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents in the presence of catalysts like iron(III) chloride.

Major Products

Oxidation: Phenolic derivatives with hydroxyl groups replacing methoxy groups.

Reduction: Amines with the carboxamide group reduced to an amine.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry

The compound's structure indicates possible therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

- Anticancer Activity : Preliminary studies suggest that derivatives of similar structures exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, compounds with analogous motifs have shown effectiveness against human leukemia cell lines like U937, indicating potential for further development as anticancer agents .

- Anti-inflammatory Properties : Research indicates that compounds containing similar structural features may inhibit inflammatory pathways. The mechanism often involves modulation of cytokine production and inhibition of pro-inflammatory enzymes .

Neuropharmacology

The interaction of this compound with neurotransmitter systems suggests its potential use in neuropharmacology.

- Cognitive Enhancement : Some studies have investigated the effects of similar compounds on cognitive function, suggesting that they may enhance memory and learning through modulation of cholinergic pathways .

- Neuroprotective Effects : The ability to inhibit enzymes such as acetylcholinesterase positions this compound as a candidate for neuroprotective therapies in conditions like Alzheimer's disease .

Materials Science

The unique chemical structure allows for exploration in materials science, particularly in the development of functional materials.

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties or thermal stability of polymeric materials .

- Nanotechnology : Its properties may enable applications in nanotechnology, where it could be used to functionalize nanoparticles for targeted drug delivery systems .

Case Study 1: Anticancer Activity

A study published in Nature explored the cytotoxic effects of structurally related compounds on various cancer cell lines. The results indicated that compounds with similar configurations significantly inhibited cell proliferation in U937 cells while showing minimal toxicity to normal cells. This highlights the potential for developing targeted therapies based on this chemical structure.

Case Study 2: Neuroprotective Effects

Research conducted by Journal of Medicinal Chemistry assessed the neuroprotective properties of related compounds in models of neurodegeneration. The findings demonstrated that these compounds could effectively inhibit acetylcholinesterase activity, suggesting their utility in treating cognitive decline associated with aging and neurodegenerative diseases.

作用机制

The mechanism of action of 1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, functional groups, or biological activity profiles.

Substituent Variations in Aromatic Moieties

Compounds with modified aromatic substituents demonstrate significant differences in bioactivity and solubility:

Key Insights :

- The 3,4,5-trimethoxyphenyl group in the target compound and combretastatin derivatives is associated with bioactivity (e.g., anticancer, herbicidal) but may reduce water solubility .

Heterocyclic Substitutions

Replacing the 3,4,5-trimethoxyphenyl group with heterocycles alters binding affinity and metabolic stability:

Key Insights :

- Triazole and tetrazole groups introduce hydrogen-bonding capabilities, which may enhance solubility and target engagement compared to the trimethoxyphenyl group .

- These heterocycles are common in pharmaceuticals for their balanced pharmacokinetic profiles.

Trifluoromethyl and Fluorinated Derivatives

Fluorinated analogs exhibit distinct electronic and steric effects:

Key Insights :

Functional Group Modifications

Varying the amide linkage or core structure impacts activity:

Key Insights :

- Sulfonamides generally exhibit lower membrane permeability than carboxamides due to higher polarity .

生物活性

1-Phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide (CAS No. 1022331-82-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C21H25NO4, and it has garnered attention for its structural characteristics that suggest possible interactions with biological targets.

- Molecular Weight : 355.4275 g/mol

- Molecular Structure : The compound consists of a cyclopentane ring substituted with a phenyl group and a 3,4,5-trimethoxyphenyl group at the nitrogen atom of the carboxamide functional group.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. For instance, modifications in the phenyl group can enhance inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation .

- Anti-inflammatory Effects : The presence of methoxy groups is known to influence anti-inflammatory activity. Compounds with similar structures have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Anticancer Studies

A series of studies have evaluated the anticancer potential of structurally related compounds. For example:

- Cell Line Studies : Compounds analogous to this compound were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range (e.g., 0.072 μM for certain derivatives) indicating potent inhibition of cell proliferation .

Anti-inflammatory Mechanisms

In vitro studies have demonstrated that derivatives of this compound can inhibit COX-1 and COX-2 enzymes:

- IC50 Values : Certain analogs showed COX-1 IC50 values around 45.9 μM and COX-2 IC50 values at approximately 68.2 μM, suggesting a moderate level of inhibition compared to standard anti-inflammatory drugs like indomethacin .

Case Study 1: Anticancer Efficacy

A study focusing on the effects of similar compounds on MV4-11 cells (with FLT3/ITD mutation) revealed that modifications at specific positions on the phenyl ring significantly enhanced anticancer activity. The study utilized molecular docking techniques to predict binding affinities and mechanisms of action, highlighting the importance of structural optimization in drug design.

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation assessed the anti-inflammatory properties through COX inhibition assays. The results indicated that compounds with methoxy substitutions could effectively reduce inflammatory markers in vitro, presenting a promising avenue for developing new anti-inflammatory therapies.

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 Value (µM) | Mechanism/Notes |

|---|---|---|---|

| Anticancer | Analog A | 0.072 | Inhibits FLT3 kinase |

| Anti-inflammatory | Compound B | 45.9 (COX-1) | Moderate COX inhibition |

| 68.2 (COX-2) | Effective against inflammation |

常见问题

Q. What are the optimal synthetic routes for 1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide, and how do reaction conditions influence yield?

Synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with 3,4,5-trimethoxyaniline via carbodiimide-mediated amidation (e.g., DCC or EDC). For example, analogous compounds with trimethoxyphenyl groups are synthesized using sequential bromination, azidation, and reductive amination steps (e.g., NaN₃ and NaCNBH₃) . Yields vary significantly with substituent steric effects: bulky groups reduce efficiency, as seen in isoxazolidine derivatives (17–73% yields depending on substituents) . Optimization should prioritize inert atmospheres, controlled temperatures (e.g., 0–25°C), and purification via recrystallization (ethanol as a common solvent) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- ¹H/¹³C NMR : Key for confirming regiochemistry and substitution patterns. The trimethoxyphenyl group shows characteristic singlet protons at δ ~3.8–3.9 ppm (OCH₃) and aromatic protons at δ ~6.5–7.5 ppm. Cyclopentane carboxamide protons appear as multiplet signals (δ ~1.5–2.5 ppm) .

- IR Spectroscopy : Amide C=O stretching at ~1650–1680 cm⁻¹ and N–H bending at ~1550 cm⁻¹ confirm the carboxamide moiety .

- HR-MS : Provides exact mass verification (e.g., molecular ion [M+H]⁺) to validate purity and molecular formula .

Q. How does the 3,4,5-trimethoxyphenyl group influence the compound’s physicochemical properties?

The electron-rich trimethoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding with methoxy oxygen atoms. However, steric bulk from the three methoxy groups may hinder crystallization, requiring solvent optimization (e.g., ethanol/water mixtures) . Melting points for analogous compounds range from 104–132°C, influenced by crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can hydrogen-bonding patterns be analyzed to predict crystallographic packing behavior?

Graph-set analysis (Etter’s method) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). For carboxamides, N–H···O=C interactions dominate, often forming 1D chains or 2D sheets. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) reveals packing efficiency and polymorphism risks. For example, similar compounds show variations in dihedral angles (cyclopentane vs. phenyl planes) due to steric clashes .

Q. What strategies resolve contradictions in biological activity data for structurally similar carboxamides?

Contradictions often arise from assay-specific variables (e.g., cell line sensitivity, concentration thresholds). For example, 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)oxazole-5-carboxamide shows divergent antimicrobial activity in Gram-positive vs. Gram-negative bacteria due to membrane permeability differences . Mitigation strategies include:

- Standardized bioassays (e.g., CLSI guidelines).

- Computational modeling (e.g., molecular docking with B3LYP/6-31G(d) to predict binding affinities) .

- Meta-analysis of structure-activity relationships (SAR) to isolate substituent effects .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G(d)) optimize geometry and electronic properties. For example:

- Electron density maps identify nucleophilic/electrophilic regions for derivatization.

- Molecular dynamics simulations predict binding stability in protein pockets (e.g., tubulin for anticancer activity). Hybrid pharmacophore models, combining trimethoxyphenyl (tubulin-binding) and carboxamide (hydrogen-bonding) motifs, improve specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。